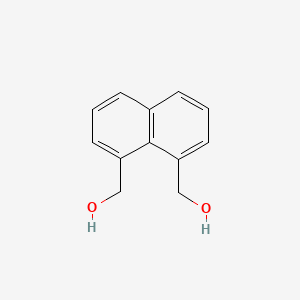

1,8-Naphthalenedimethanol

Beschreibung

Historical Context of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has a rich history in organic chemistry. First isolated from coal tar in the early 1820s by English chemist John Kidd, its discovery opened a new chapter in the study of aromatic compounds. studysmarter.co.uknumberanalytics.com Initially referred to as "naphtha," its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826. ekb.eg For a long time, coal tar, a byproduct of coal distillation, was the primary source for obtaining naphthalene. ijrpr.combritannica.com

The significance of naphthalene lies in its role as a fundamental building block for a vast array of derivatives. numberanalytics.com Its aromatic character makes it susceptible to reactions like electrophilic aromatic substitution, allowing for the introduction of various functional groups. ijrpr.combritannica.com This reactivity has made naphthalene and its derivatives indispensable intermediates in the synthesis of dyes, synthetic resins, and pharmaceuticals. numberanalytics.comijrpr.combritannica.com For instance, large quantities of naphthalene are used to produce naphthylamines and naphthols, which are crucial for the dye industry. britannica.com The development of synthetic methods for naphthalene derivatives has been a continuous area of research, evolving from early extraction techniques to modern, efficient catalytic processes. ekb.egijrpr.com

Significance of Positional Isomerism in Naphthalenedimethanol

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups, but the position of the functional groups on the carbon skeleton differs. savemyexams.comcognitoedu.org This structural variation can lead to significant differences in the physical and chemical properties of the isomers. dergipark.org.tr

In the case of naphthalenedimethanol (C₁₂H₁₂O₂), the positions of the two hydroxymethyl groups on the fused naphthalene rings give rise to several isomers, including 1,4-, 1,5-, and 1,8-naphthalenedimethanol. The spatial arrangement of these hydroxyl groups directly influences the molecule's symmetry, polarity, steric hindrance, and capacity for intermolecular interactions like hydrogen bonding.

For example, the proximity of the hydroxyl groups in this compound leads to strong dipole-dipole interactions and the potential for intramolecular hydrogen bonding, which is not possible in the 1,4- or 1,5-isomers. This peri-substitution in the 1,8-isomer creates significant steric strain, which can distort the planarity of the naphthalene ring system. mdpi.com These distinct structural features result in different properties and applications for each isomer.

| Isomer | Structural Feature | Key Physicochemical Differences | Primary Application Areas |

|---|---|---|---|

| This compound | Hydroxymethyl groups at adjacent peri-positions. | Exhibits strong dipole-dipole interactions and potential for intramolecular hydrogen bonding. The proximity of substituents can cause distortion of the naphthalene ring. mdpi.com | Utilized in coordination polymers due to its ability to form chelate complexes; also used in photoresist materials and liquid crystals. |

| 1,4-Naphthalenedimethanol | Hydroxymethyl groups at para-positions on one ring. | The para-substitution creates a distinct electronic environment affecting hydrogen-bonding interactions and solubility. | Applied in polymer synthesis and as a pharmaceutical intermediate due to its rigid aromatic backbone. |

| 1,5-Naphthalenedimethanol | Hydroxymethyl groups on different rings in a symmetric fashion. | Meta-substitution pattern leads to reduced symmetry compared to the 1,4- and 1,8-isomers, which can result in lower crystallinity. | Investigated for use in the development of specific polymers and materials. vulcanchem.com |

Current Research Landscape of this compound (1,8-NDM)

Current research on this compound, also known as 1,8-bis(hydroxymethyl)naphthalene, focuses on its synthesis, unique structural properties, and applications as a specialized chemical intermediate. chemicalbook.com A primary route for its synthesis is the reduction of 1,8-naphthalic anhydride (B1165640). mdpi.comchemicalbook.com Researchers have developed mild and efficient methods using reducing agents like lithium aluminum hydride (LiAlH₄), often in combination with Lewis acids, to achieve high yields at room temperature. researchgate.nettandfonline.com

A significant area of investigation is the steric interaction between the two hydroxymethyl groups at the peri-positions. This proximity can lead to a distortion of the naphthalene ring, affecting its planarity and reactivity. mdpi.com X-ray crystallography studies have been employed to understand the extent of this distortion. mdpi.com

The unique geometry of 1,8-NDM makes it a valuable building block in supramolecular chemistry and materials science. It is used in the synthesis of other derivatives like 1,8-bis(chloromethyl)naphthalene (B50593) and 1,8-dimethylnaphthalene. chemicalbook.com Its ability to act as a chelating ligand for metal ions makes it suitable for creating coordination polymers. Furthermore, 1,8-NDM has been explored as a linker in enantioselective catalysis, such as in intramolecular cyclopropanation reactions, although in some cases it has shown lower enantioselectivity compared to other linkers like 1,2-benzenedimethanol. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2026-08-6 | chemicalbook.comscbt.com |

| Molecular Formula | C₁₂H₁₂O₂ or C₁₀H₆(CH₂OH)₂ | scbt.com |

| Molecular Weight | 188.22 g/mol | scbt.com |

| Appearance | White to almost white fine crystalline powder | chemdad.com |

| Melting Point | 153-156 °C | chemicalbook.com |

| Crystal System | Monoclinic | chemicalbook.com |

Scope and Objectives of Research on 1,8-NDM

The primary scope of research on this compound encompasses the fields of synthetic organic chemistry, materials science, and supramolecular chemistry. The main objectives driving current studies include:

Optimization of Synthetic Routes: A key objective is to develop more efficient, cost-effective, and environmentally benign methods for the synthesis of 1,8-NDM, primarily from 1,8-naphthalic anhydride. tandfonline.com This includes exploring novel catalysts and reaction conditions to improve yields and simplify purification processes. researchgate.net

Investigation of Structural and Physicochemical Properties: Research aims to thoroughly characterize the unique structural distortions caused by peri-interactions in 1,8-NDM and its derivatives. mdpi.com This involves using advanced analytical techniques like X-ray crystallography and NMR spectroscopy to correlate its structure with its chemical reactivity and physical properties. mdpi.com

Development of Novel Materials: A major goal is to exploit the rigid and sterically defined structure of 1,8-NDM as a monomer or building block for new advanced materials. This includes the synthesis of high-performance polyesters, coordination polymers, and liquid crystals with tailored properties.

Exploration in Catalysis and Molecular Recognition: Researchers are exploring the potential of 1,8-NDM and its derivatives as ligands in catalysis and as host molecules in supramolecular chemistry. acs.org The objective is to leverage its specific geometry for applications in enantioselective synthesis and the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[8-(hydroxymethyl)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINZUYYYXDLSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174103 | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-08-6 | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,8 Naphthalenedimethanol and Its Precursors

Synthesis of 1,8-Naphthalenedimethanol from 1,8-Naphthalic Anhydride (B1165640)

The primary route for synthesizing this compound is through the reduction of the readily available 1,8-naphthalic anhydride. sigmaaldrich.com This process has been the subject of extensive research to develop milder and more efficient conditions. tandfonline.comtandfonline.com While traditional methods often required harsh conditions, such as prolonged refluxing in solvents like tetrahydrofuran (B95107) (THF), which could lead to the formation of byproducts, newer approaches have focused on improving reaction efficiency. tandfonline.compsu.edu

Lithium Aluminum Hydride (LiAlH4) Reduction Pathways

Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of 1,8-naphthalic anhydride. sigmaaldrich.com The reaction pathway is complex and can yield different products depending on the conditions. The reduction of 1,8-naphthalic anhydride with LiAlH4 can produce not only the desired this compound but also the intermediate lactone, 1,8-naphthalide. researchgate.netepa.gov Research indicates that the naphthalide is a common intermediate in the formation of both the diol and a cyclic ether byproduct. researchgate.netepa.gov

Under certain conditions, such as extended reaction times or refluxing in THF, the reduction of 1,8-naphthalic anhydride or its diol product with LiAlH4 can lead to the formation of an unexpected benzonorcaradiene derivative. psu.eduresearchgate.netrsc.org The formation of this strained product is proposed to involve an anti-hydroalumination reaction facilitated by a neighboring alkoxide group. psu.edursc.org The yield of this byproduct can be significant, reaching up to 50%. psu.edursc.org

Influence of Lewis Acids on Reduction Efficiency and Yield

To enhance the efficiency and yield of this compound, Lewis acids are often used in conjunction with LiAlH4. tandfonline.comtandfonline.com The in-situ formation of aluminum hydride (AlH3) from the reaction of LiAlH4 with Lewis acids allows the reduction to proceed efficiently at room temperature, providing high yields of the target diol. tandfonline.com

The choice of Lewis acid has a considerable impact on the reaction's outcome. Strong Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·Et₂O) have been shown to significantly improve the yield of this compound. tandfonline.com In contrast, when a weaker Lewis acid like calcium chloride (CaCl₂) was used, it resulted in a mixture of the diol and the naphthalide intermediate, similar to using LiAlH4 alone. tandfonline.com The use of tin(IV) chloride (SnCl₄) led to lower yields due to the consumption of LiAlH4 by the reducible Sn⁴⁺ cation. tandfonline.com

| Entry | Lewis Acid | Molar Ratio (Anhydride:LiAlH₄:Lewis Acid) | Yield of this compound (%) | Other Products |

|---|---|---|---|---|

| 1 | AlCl₃ | 1:3:1 | 81.4 | - |

| 2 | ZnCl₂ | 1:3:1.5 | 75.2 | - |

| 3 | BF₃·Et₂O | 1:3:3 | 72.3 | - |

| 4 | SnCl₄ | 1:3:0.75 | 45.6 | Mainly 1,8-di(chloromethyl)naphthalene |

| 5 | CaCl₂ | 1:3:1.5 | 16.4 | 1,8-Naphthalide (36.1%) |

| 6 | None (Reflux) | - | 69.5 | - |

| 7 | None (Room Temp) | - | 27 | 1,8-Naphthalide (39%) |

Data sourced from Luo et al., 2004. tandfonline.com The table shows isolated yields under specific experimental conditions.

Optimized Reaction Conditions and Selectivity Control

Controlling the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. The molar ratio of the reducing agent to the substrate significantly affects the yield. tandfonline.com Studies have shown that increasing the molar ratio of LiAlH4 to 1,8-naphthalic anhydride from 1.2:1 to 3:1 leads to increased yields of the diol. tandfonline.com A ratio of 3:1 was identified as the optimal choice for further tests with Lewis acids. tandfonline.com

The stoichiometry of the Lewis acid is also a critical factor. tandfonline.com An excess of most Lewis acids, with the exception of BF₃·Et₂O, can lead to the formation of byproducts such as 1,8-di(chloromethyl)naphthalene. tandfonline.com The reaction time and temperature are also key parameters. The use of a LiAlH4-Lewis acid combination allows the reaction to be carried out effectively at room temperature over a few hours, which is a significant improvement over methods requiring prolonged refluxing. tandfonline.comtandfonline.com For instance, a 69.5% yield of this compound was achieved by refluxing in THF for 15 hours without a Lewis acid, a lower yield than that obtained with the addition of Lewis acids at room temperature. tandfonline.com

Synthetic Routes to Naphthalide Intermediates

1,8-Naphthalide is a key lactone intermediate that can be formed during the reduction of 1,8-naphthalic anhydride. researchgate.netepa.gov Specific synthesis of 1,8-naphthalide can be achieved by carefully controlling the reduction conditions. By treating 1,8-naphthalic anhydride with LiAlH4 in an ice-water bath, 1,8-naphthalide can be isolated in good yield. tandfonline.comtandfonline.com This intermediate can then be further reduced to this compound. researchgate.net Evidence suggests that the naphthalide is a common intermediate for the formation of either the diol or a cyclic ether, and that the diol itself is not an intermediate in the formation of the cyclic ether. researchgate.netepa.gov

Regioselective Functionalization of the Naphthalene (B1677914) Core for 1,8-Substitution

The synthesis of substituted this compound derivatives often begins with the regioselective functionalization of the naphthalene core of precursors like 1,8-naphthalic anhydride. This allows for the introduction of various functional groups at specific positions on the aromatic ring system.

Nitration and Bromination Strategies for 1,8-Naphthalic Anhydride

Strategies for introducing substituents onto the 1,8-naphthalic anhydride structure include nitration and halogenation. One synthetic pathway to obtain a substituted naphthalic anhydride involves the nitration of acenaphthene (B1664957) to yield 4-nitroacenaphthene. This is followed by oxidation to produce 4-nitro-1,8-naphthalic anhydride.

Direct halogenation of the 1,8-naphthalic anhydride ring is also possible. For example, 4-chloro-1,8-naphthalic anhydride can be synthesized through the direct chlorination of naphthalic anhydride, a reaction facilitated by a Lewis acid catalyst like ferric chloride (FeCl₃). Similarly, bromination can be achieved, allowing for the introduction of a bromine atom onto the naphthalene core.

One-Pot Synthesis Protocols for Substituted 1,8-Naphthalic Anhydrides

The development of efficient and scalable synthetic routes to precursors of this compound is of significant interest. Substituted 1,8-naphthalic anhydrides are crucial building blocks, and one-pot synthesis protocols offer a streamlined approach to their preparation, minimizing purification steps and resource consumption.

A notable one-pot protocol has been developed for the synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride from the readily available and economical 1,8-naphthalic anhydride. mdpi.comresearchgate.net This method involves a sequential nitration and selective bromination carried out in a single reaction vessel using concentrated sulfuric acid as the solvent. The reaction proceeds under mild conditions at room temperature. mdpi.com

The process begins with the nitration of 1,8-naphthalic anhydride using sodium nitrate (B79036) in sulfuric acid. mdpi.com Following the completion of the nitration, a brominating agent, N-bromosuccinimide (NBS), is introduced directly into the reaction mixture. mdpi.com The degree of bromination is effectively controlled by the molar equivalents of NBS used. mdpi.comresearchgate.net This approach is highly efficient, reportedly achieving a 90% yield for the dibromo derivative after recrystallization, which is a significant improvement over the 77% total yield obtained when the nitration and bromination are performed as separate, sequential steps. mdpi.com

This reliable, one-pot synthesis on a multigram scale provides powerful building blocks for naphthalimide chemistry, which are precursors for a wide range of functional dyes and materials. mdpi.comresearchgate.net

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

| 3-bromo-6-nitro-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | 1. Sodium nitrate in conc. H₂SO₄2. N-Bromosuccinimide (1.1 eq.) | Room Temperature | 94% | mdpi.comresearchgate.net |

| 3,4-dibromo-6-nitro-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | 1. Sodium nitrate in conc. H₂SO₄2. N-Bromosuccinimide (2.5 eq.) | Room Temperature | 92% | mdpi.comresearchgate.net |

Alternative Synthetic Approaches and Green Chemistry Considerations

The primary and most widely cited method for synthesizing this compound is the reduction of its precursor, 1,8-naphthalic anhydride. sigmaaldrich.comsigmaaldrich.com This transformation is a cornerstone in the preparation of this diol.

A common approach involves the use of powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most frequently employed. sigmaaldrich.commdpi.com The reaction is typically conducted in a suitable solvent such as tetrahydrofuran (THF). tandfonline.comresearchgate.net However, early procedures often required harsh conditions, such as prolonged refluxing, sometimes for as long as six days, to achieve the desired product. tandfonline.com

More recent advancements have focused on developing milder and more efficient reduction protocols. Research has shown that the combination of LiAlH₄ with various Lewis acids can significantly improve reaction conditions and yields. tandfonline.comtandfonline.comresearchgate.net For instance, the addition of Lewis acids like zinc chloride (ZnCl₂), anhydrous ferrous chloride, anhydrous tin tetrachloride, or boron trifluoride ethyl etherate allows the reduction to proceed efficiently at room temperature, thereby avoiding the need for high-temperature reflux. mdpi.comtandfonline.comclockss.org The choice of Lewis acid and the molar ratios of the reactants have been found to be critical factors influencing the yield of this compound. tandfonline.com Studies have systematically investigated these factors, demonstrating that yields can be optimized by adjusting the mole ratios of LiAlH₄ to the naphthalic anhydride and of LiAlH₄ to the Lewis acid. tandfonline.com For example, with AlH₃ formed in-situ from LiAlH₄ and a Lewis acid, 1,8-naphthalic anhydride can be reduced at room temperature to give high yields of the target diol. tandfonline.com

| Reducing System | Substrate | Conditions | Yield of this compound | Reference |

| LiAlH₄ | 1,8-Naphthalic anhydride | Refluxing THF | Good | tandfonline.com |

| LiAlH₄ / Lewis Acids (e.g., ZnCl₂) | 1,8-Naphthalic anhydride | Room Temperature | High Yield | mdpi.comtandfonline.comclockss.org |

| LiAlH₄ / FeCl₂ | 1,8-Naphthalic anhydride | Room Temperature | 85.3% | tandfonline.com |

| LiAlH₄ / SnCl₄ | 1,8-Naphthalic anhydride | Room Temperature | 82.1% | tandfonline.com |

| LiAlH₄ / BF₃·Et₂O | 1,8-Naphthalic anhydride | Room Temperature | 91.2% | tandfonline.com |

Green Chemistry Considerations

The principles of green chemistry encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. iciset.inpaperpublications.org Evaluating the synthesis of this compound through this lens highlights several areas for improvement.

The traditional reduction using LiAlH₄, while effective, presents environmental and safety challenges. LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. Its use necessitates anhydrous solvents like THF, which are themselves volatile and pose environmental concerns. The workup procedure for LiAlH₄ reactions typically requires careful quenching, often generating significant amounts of aqueous waste and aluminum salts.

The development of milder reaction conditions, such as the use of Lewis acid co-reagents that allow the reduction to occur at room temperature, represents a step toward a greener process. tandfonline.com Lower reaction temperatures reduce energy consumption and can minimize the formation of by-products.

Chemical Reactivity and Reaction Mechanisms of 1,8 Naphthalenedimethanol

Reactions Involving Hydroxyl Functionalities

The hydroxyl groups are the primary sites of reactivity in 1,8-naphthalenedimethanol, readily participating in reactions typical of primary alcohols, such as the formation of acetals, esters, and ethers.

The reaction of this compound with carbonyl compounds can lead to the formation of large, seven-membered ring heterocyclic systems. The desired 7H,11H-8,10-dioxacycloocta[de]naphthalenes (cyclic acetals) can be prepared in good yields by treating the diol with a carbonyl compound. clockss.org However, attempts to form these cyclic acetals under certain acidic conditions can be complicated by a competing dehydration reaction, which results in a cyclic ether as the main product. clockss.org

A successful methodology involves the reaction of this compound with an excess of lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in THF, which leads to the reductive ring opening of the initially formed cyclic acetals. clockss.orgresearchgate.net This process generates homobenzylic alcohols, which can then be cyclized under acidic conditions (using p-toluenesulfonic acid) to afford naphthoxepines, a class of oxygen-containing seven-membered heterocycles. clockss.orgresearchgate.net

Table 1: Synthesis of Naphthoxepine Precursors from this compound

| Starting Diol | Carbonyl Compound (R₂C=O) | Intermediate Acetal | Reaction Conditions for Ring Opening | Final Diol Product (Precursor to Naphthoxepine) | Reference |

|---|---|---|---|---|---|

| This compound | Various (e.g., ketones, aldehydes) | 7H,11H-8,10-dioxacycloocta[de]naphthalene | Li, DTBB (cat.), THF, -78 to -60 °C | Homobenzylic alcohol | clockss.org |

Esterification: this compound undergoes esterification, a fundamental reaction for producing polyesters and other derivatives. googleapis.comrug.nl Due to the electron-withdrawing nature of the naphthalene (B1677914) ring system, it is noted to undergo esterification more readily than analogous compounds like 1,4-benzenedimethanol. The standard Fischer esterification method, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is applicable. rug.nl However, this method can have drawbacks such as side-reactions and the production of acidic waste. rug.nl

Etherification: The formation of ethers from this compound can occur, most notably through an intramolecular dehydration reaction. clockss.org When attempting to synthesize cyclic acetals under certain acidic conditions, the primary product observed is the cyclic ether resulting from the condensation of the two hydroxyl groups. clockss.org This facile intramolecular reaction highlights the influence of the close proximity of the -CH₂OH groups on the naphthalene scaffold.

Reactivity in Catalytic Reactions

The rigid structure of this compound makes it a useful component in designing complex catalytic systems, where it can act as a linker or scaffold that influences the stereochemical outcome of reactions.

In the field of asymmetric catalysis, this compound has been employed as a linker to connect a diazoacetate group to an allylic double bond for use in intramolecular cyclopropanation reactions. acs.orgbenchfly.com These reactions, often catalyzed by chiral copper(I) or dirhodium(II) complexes, are designed to form macrocycles with high enantiocontrol. acs.org However, research findings indicate that the use of the this compound linker leads to lower enantioselectivity compared to linkers like 1,2-benzenedimethanol. acs.orgbenchfly.comresearchgate.netacs.org This suggests that the specific geometry and rigidity imposed by the 1,8-naphthalene scaffold are less effective at directing the stereochemical pathway of the cyclopropanation reaction. acs.org

Table 2: Comparative Enantioselectivity in Intramolecular Cyclopropanation

| Linker Moiety | Catalyst Type | Reaction Type | Observed Enantioselectivity | Reference |

|---|---|---|---|---|

| This compound | Chiral Copper(I) or Dirhodium(II) | Intramolecular Cyclopropanation | Lower | acs.orgbenchfly.comresearchgate.net |

| 1,2-Benzenedimethanol | Chiral Copper(I) or Dirhodium(II) | Intramolecular Cyclopropanation | Higher | acs.orgbenchfly.comresearchgate.net |

The stereoselectivity of metal carbene reactions is profoundly influenced by factors such as the catalyst, ligands, and substrate structure. researchgate.net In intramolecular reactions catalyzed by rhodium, this compound has been used as a structural linker in diazoacetate substrates. utsa.edu The control features in these addition reactions, particularly diastereoselectivity and enantioselectivity, are tied to the metal center and its ligands, which dictate the trajectory of the alkene approaching the carbene center. acs.org The observation of lower enantioselectivity when using the this compound linker demonstrates its direct influence on the stereochemical outcome of these metal carbene processes. acs.orgbenchfly.com The electrophilicity of the metal carbene intermediate, which differs between metals like rhodium and silver, is a key factor determining the reaction pathway, with more electrophilic rhodium carbenes favoring typical carbene reactions like C-H insertion. nih.gov

Available research literature primarily discusses this compound as a product of reduction or hydrogenation, rather than as a substrate for further catalytic hydrogenation of its naphthalene core. researchgate.netresearchgate.net Mild and efficient methods have been developed for its synthesis from 1,8-naphthalic anhydride (B1165640) using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net The large-scale synthesis of related naphthalenedimethanols often favors catalytic hydrogenation of the corresponding diesters for reasons of cost and safety.

There is a lack of specific studies in the provided sources concerning the direct nitration of this compound. While the nitration of related compounds like 1,8-dihydroxynaphthalene has been investigated, this does not provide direct insight into the reactivity of the dimethanol derivative. rsc.org

Peri-Interaction and Steric Repulsion Effects on Reactivity

The spatial arrangement of substituents at the 1 and 8 positions of a naphthalene core, known as the peri-interaction, induces significant steric strain. nih.gov This strain can lead to distortions in the planarity of the naphthalene ring, which in turn affects the molecule's reactivity. mdpi.comkochi-tech.ac.jp

Impact of Peri-Substituents on Naphthalene Ring Distortion

The introduction of bulky substituents at the peri-positions forces the naphthalene ring to deviate from its preferred planar geometry. mdpi.com This distortion can manifest in several ways, including vertical and horizontal distortions of the ring system. mdpi.comkochi-tech.ac.jp For instance, a study on 1,8-disubstituted naphthalenes demonstrated that increasing the bulkiness of the substituents, such as by introducing bromo groups to the methyl groups of 1,8-dimethylnaphthalene, enhances steric repulsion and distorts the naphthalene ring. mdpi.comresearchgate.net

X-ray crystallography of 1,8-bis(bromomethyl)naphthalene (B51720) revealed a significant vertical distortion, with a dihedral angle of 11.0° between the peri-substituents, disrupting the coplanarity of the naphthalene ring. mdpi.comresearchgate.net Interestingly, the even bulkier 1,8-bis(dibromomethyl)naphthalene exhibited a smaller vertical distortion (dihedral angle of 8.3°) but an increased horizontal distortion. mdpi.comresearchgate.net This indicates a complex interplay between the nature of the substituents and the resulting geometrical deformation. In the case of this compound, the hydroxyl groups can also induce some distortion, albeit to a lesser extent than bulkier groups like bromine. mdpi.com

The following table, based on X-ray crystallographic data, illustrates the effect of different peri-substituents on the distortion of the naphthalene ring. mdpi.com

| Compound | Dihedral Angle (α) | Distortion Type |

| 1,8-Dimethylnaphthalene | 0.7° | Minimal |

| This compound | Some distortion | Vertical |

| 1,8-Bis(bromomethyl)naphthalene | 11.0° | Significant Vertical |

| 1,8-Bis(dibromomethyl)naphthalene | 8.3° | Increased Horizontal |

Non-Electronic Activation Phenomena

The increased reactivity of distorted aromatic compounds due to steric strain is termed "non-electronic activation". mdpi.comkochi-tech.ac.jp This phenomenon is distinct from traditional activation methods that rely on the introduction of electron-donating or electron-withdrawing groups. nih.gov In non-electronic activation, the steric repulsion between bulky peri-substituents forces the aromatic ring into a less stable, distorted conformation, thereby lowering the activation energy for certain reactions. mdpi.comkochi-tech.ac.jp

For example, the strain in 1,8-disubstituted naphthalenes can facilitate reactions that relieve this strain. nih.gov While systematic evaluation of non-electronic activation can be challenging due to the concurrent influence of electronic effects, the concept provides a valuable framework for understanding the reactivity of sterically hindered molecules like this compound. mdpi.com

Mechanistic Investigations via Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactivity and reaction mechanisms. nih.govopenaccessjournals.com For this compound, computational methods provide insights into its electronic structure and how this influences its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can be employed to model the geometry, energy, and reactivity of this compound. These studies can help to quantify the degree of distortion in the naphthalene ring and correlate it with changes in reactivity. mdpi.com

For instance, DFT calculations on related 1,8-disubstituted naphthalenes have been used to understand the inertness of certain derivatives in reactions like nitration and hydrogenation. nih.gov In the case of 1,8-bis(dibromomethyl)naphthalene, DFT suggested that its lack of reactivity could be attributed to the negative hyperconjugation of the (dibromo)methyl group. nih.gov For this compound, DFT can be used to model hydrogen-bonding interactions and predict its behavior in the formation of larger molecular assemblies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of the HOMO and LUMO are crucial in determining how a molecule will interact with other reagents. wikipedia.org

For this compound, FMO analysis can predict its reactivity in various chemical transformations. The HOMO, representing the region of highest electron density, is likely to be involved in reactions with electrophiles, while the LUMO, representing the region most susceptible to nucleophilic attack, governs its reactions with nucleophiles. wikipedia.org Computational modeling can generate visualizations of the HOMO and LUMO of this compound, providing valuable insights into its reactive sites. researchgate.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and reactivity. acs.org

Computational Modeling of Reaction Pathways

Computational modeling has proven to be a important tool for elucidating the intricate reaction pathways of sterically strained molecules like this compound and its derivatives. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, transition states, and activation energies that are often difficult to determine experimentally.

A notable example of computational modeling in this area is the investigation of the reaction of the 1,8-bis(diphenylmethylium)naphthalenediyl dication with fluoride. This dication is derived from the corresponding diol, 1,8-bis(diphenylhydroxymethyl)naphthalene. nih.gov The study of this reaction offers a clear window into the energetic landscape of a fluxional process involving a peri-substituted naphthalene backbone. nih.gov

Researchers have employed both DFT at the B3LYP level and Møller-Plesset second-order perturbation theory to model the dynamic oscillation of the fluorine atom between the two former methylium centers. nih.gov This process involves a low-energy transition state characterized as a symmetrical fluoronium ion. nih.gov The computational analysis, supported by ¹H NMR spectroscopy, has allowed for the determination of the activation parameters for this intramolecular exchange. nih.gov

The following table summarizes the key activation parameters for the fluorine atom oscillation in the [1-F]⁺ cation, as determined from experimental line shape analysis and supported by the computational models. nih.gov

Table 1: Activation Parameters for Fluorine Oscillation

| Parameter | Value | Units |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 52 (±3) | kJ mol⁻¹ |

These data highlight the energy barrier associated with the intramolecular movement of the fluoride, a process heavily influenced by the rigid and sterically crowded peri-naphthalene framework.

Furthermore, theoretical approaches have been applied to understand the reactivity of related 1,8-disubstituted naphthalenes. For instance, Hartree-Fock calculations have been used to study the polymerization of 1,8-diaminonaphthalene, yielding valuable data on the regioselectivity of the coupling reaction and the resulting polymer structures. Such studies underscore the power of computational chemistry to predict reaction outcomes and mechanisms in this class of compounds.

While direct computational modeling of the reaction pathways of this compound itself, such as its oxidation or cyclization, is not extensively documented in the reviewed literature, the detailed analysis of its derivatives provides a strong foundation for understanding its potential reactivity. The principles of steric strain and electronic effects, as elucidated through computational studies of similar systems, are directly applicable to predicting the behavior of this compound in various chemical transformations.

Derivatives of 1,8 Naphthalenedimethanol: Synthesis and Advanced Applications

Synthesis of Functionalized 1,8-Naphthalenedimethanol Derivatives

The functionalization of the 1,8-naphthalene skeleton is a key strategy for tuning its electronic, optical, and binding properties. Synthetic routes often begin with commercially available 1,8-naphthalic anhydride (B1165640), which can be modified to introduce a variety of functional groups before or after conversion to other derivatives.

Derivatives with Aminophenyl Groups

Derivatives of the 1,8-naphthalene core featuring aminophenyl groups are often synthesized through the formation of a naphthalimide structure. This typically involves the condensation of a 1,8-naphthalic anhydride derivative with an appropriate aminophenyl-containing primary amine. For example, complex ruthenium polypyridyl compounds have been developed that incorporate a 12-[N-(p-phenyl)-1,8-napthalimide]imidazo[4',5'-f] nih.govmdpi.comphenanthroline ligand, where the naphthalimide moiety is attached to a phenyl group. nih.gov The synthesis of such ligands starts with the formation of the imide ring by reacting the anhydride with the corresponding amine.

Halogenated Derivatives and Their Reactivity

Halogenation of the naphthalene (B1677914) ring is a critical step for introducing synthetic handles that allow for further modification through cross-coupling reactions or nucleophilic substitution. The synthesis of these halogenated compounds often starts with 1,8-naphthalic anhydride.

A reliable, one-pot protocol allows for the preparation of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride on a multigram scale from 1,8-naphthalic anhydride. mdpi.com The process involves nitration followed by selective bromination in sulfuric acid at room temperature, with the degree of bromination controlled by the equivalents of the brominating agent, N-bromosuccinimide. mdpi.com These halogenated anhydrides are powerful building blocks in naphthalimide chemistry. mdpi.com For instance, 4-bromo-1,8-naphthalic anhydride can be used as a starting material to synthesize 4-bromo-3-nitro-1,8-naphthalic anhydride. ekb.eg The reactivity of these halogenated positions enables the introduction of various other functional groups, making them key precursors for more complex derivatives. mdpi.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,8-Naphthalic anhydride | 1. NaNO₃, H₂SO₄ | 3-Nitro-1,8-naphthalic anhydride | 84 | mdpi.com |

| 3-Nitro-1,8-naphthalic anhydride | N-Bromosuccinimide, H₂SO₄ | 3-Bromo-6-nitro-1,8-naphthalic anhydride | 92 | mdpi.com |

Naphthalimide Derivatives and Their Chemical Transformations

The synthesis of 1,8-naphthalimide (B145957) derivatives is a robust and widely used transformation, typically achieved by the reaction of 1,8-naphthalic anhydride with a primary amine in a solvent like ethanol. frontiersin.orgmdpi.com This reaction provides a modular approach to a vast library of N-substituted naphthalimides.

These naphthalimide platforms can undergo further chemical transformations to create highly complex molecules. A notable example is the synthesis of 1,8-naphthalimide-1,2,3-triazole derivatives. frontiersin.org This process begins with the oxidation of acenaphthylene (B141429) to 1,8-naphthalic anhydride, followed by acylation to form the naphthalimide intermediate. This intermediate is then alkylated with 4-bromo-1-butyne, and the resulting terminal alkyne undergoes a 1,3-dipolar cycloaddition (a "click reaction") with various substituted azides to yield the final triazole-linked products. frontiersin.org

Table 1: Synthesis and Characterization of a Naphthalimide-Triazole Derivative

| Compound Name | Yield (%) | ¹H NMR (600 MHz, DMSO-d₆) δ ppm | ¹³C NMR (150 MHz, DMSO-d₆) δ ppm | Reference |

|---|---|---|---|---|

| 2-(2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | Not specified | 8.46 (t, J=7.2 Hz, 4H), 8.02 (s, 1H), 7.87 (t, J=7.8 Hz, 2H), 7.34 (t, J=7.2 Hz, 2H), 7.31 (t, J=6.6 Hz, 1H), 7.21 (d, J=6.6 Hz, 2H), 5.54 (s, 2H), 4.31 (t, J=7.2 Hz, 2H), 3.03 (t, J=7.2 Hz, 2H) | 163.81, 136.77, 134.80, 131.78, 131.20, 129.13, 128.39, 128.00, 127.85, 127.69, 123.38, 122.50, 53.04, 24.06 | frontiersin.org |

Coordination Chemistry of this compound Derivatives

The rigid 1,8-disubstituted naphthalene scaffold is an excellent platform for designing ligands for metal complexes. The precise positioning of donor atoms in the peri-positions allows for the formation of stable chelate rings with well-defined geometries.

Metal Complex Formation (e.g., Gold, Platinum, Ruthenium)

Derivatives based on the 1,8-naphthalene core have been successfully used to synthesize a variety of metal complexes with potential applications in catalysis and medicine.

Gold (Au): A novel luminescent gold(I) complex, N-(N′,N′-dimethylaminoethyl)-1,8-naphthalimide-4-sulfidegold(I), has been prepared from a naphthalimide precursor. acs.org The synthesis involved reacting the naphthalimide intermediate with chloro(triethylphosphine)gold(I). acs.org Additionally, dinuclear gold(I) compounds such as [Au₂(μ-C₁₀H₆){μ-Ph₂P(CH₂)₂PPh₂}] have been synthesized by reacting 1,8-bis(trimethylstannyl)naphthalene (B13777637) with a dinuclear gold chloride precursor. figshare.com Gold(III) complexes with related diazanaphthalene ligands, such as 1,8-naphthyridine (B1210474), have also been prepared and characterized. nih.gov

Platinum (Pt): Platinum bisphosphine complexes featuring dichalcogen-derivatized naphthalene ligands have been prepared. nih.govresearchgate.net For example, the dilithium (B8592608) salts of 1,8-E₂-naphthalene (where E = S or Se) react with [PtCl₂(PPh₃)₂] to yield [Pt(1,8-E₂-nap)(PPh₃)₂]. nih.gov X-ray structures of these complexes show bidentate coordination that forces the naphthalene ring to distort significantly from planarity. nih.govresearchgate.net Bimetallic platinum(II) complexes have also been synthesized using proton-responsive 1,8-naphthyridine-based ligands. flinders.edu.au

Ruthenium (Ru): A number of Ruthenium(II) complexes incorporating naphthalimide-functionalized ligands have been reported. nih.govacs.orgresearchgate.net These include ruthenium(II) polypyridyl complexes where the naphthalimide group acts as a DNA binder and arene ruthenium compounds where the naphthalimide is tethered to the arene ligand. nih.govacs.orgresearchgate.net For example, the complex [Ru(phen)₂(pnip)]²⁺ incorporates a naphthalimide group into a larger phenanthroline ligand system to facilitate DNA intercalation. nih.govresearchgate.net

Table 2: Examples of Metal Complexes with 1,8-Naphthalene-Derived Ligands

| Metal | Complex Example | Ligand Type | Reference |

|---|---|---|---|

| Gold (Au) | N-(N′,N′-dimethylaminoethyl)-1,8-naphthalimide-4-sulfidegold(I) | Naphthalimide-sulfide | acs.org |

| Platinum (Pt) | [Pt(1,8-S₂-nap)(PPh₃)₂] | Naphthalene-1,8-dithiolate | nih.gov |

| Ruthenium (Ru) | [Ru(phen)₂(pnip)]²⁺ | Naphthalimide-imidazo-phenanthroline | nih.govresearchgate.net |

Ligand Design and Metal-Ligand Interactions

The design of ligands based on the 1,8-naphthalene framework leverages its structural rigidity to control the coordination environment of metal centers. The arrangement of nitrogen atoms in 1,8-naphthyridine derivatives, for instance, is considered optimal for the chelation of various metal cations. researchgate.net This has led to the development of multidentate dinucleating ligands that can bind two metal ions in close proximity. researchgate.net

The steric and electronic properties of these ligands can be finely tuned. Sterically demanding 1,8-bis(silylamido)naphthalene ligands have been used to create low-coordinate transition metal complexes. nih.gov Computational studies on these systems have revealed that the interplay between steric repulsion from bulky substituents and dispersive attraction across the metal-metal bond is crucial for stabilizing weak bonds within the ligand framework. chemrxiv.org The metal-ligand interactions can induce significant structural changes in the ligand itself. In platinum complexes of 1,8-dichalcogen-naphthalene, the bidentate coordination to the metal center creates a hinge-like structure, causing the naphthalene unit to bend and distort from its usual planar geometry. nih.govresearchgate.net In functional complexes, such as naphthalimide-tagged ruthenium compounds, the metal center may bind preferentially to proteins while the planar naphthalimide portion of the ligand interacts with DNA via intercalation. acs.org

Polymer Science Applications

This compound serves as a valuable building block in polymer chemistry, primarily due to its rigid, bicyclic aromatic structure. This unique geometry imparts desirable properties such as high thermal stability and mechanical strength to the resulting polymers. Its bifunctional nature, with two primary hydroxyl groups, allows it to be incorporated into polymer chains through various polymerization techniques.

As a Monomer in Condensation Polymerization

This compound can be utilized as a diol monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to produce polyesters. The rigid naphthalene core introduced into the polymer backbone enhances the thermal properties and dimensional stability of the resulting materials.

The polycondensation of this compound with various dicarboxylic acids, such as adipic acid, results in the formation of aliphatic-aromatic polyesters. The synthesis is typically carried out via a two-stage melt polycondensation method, involving esterification followed by polycondensation under high vacuum and elevated temperatures. The properties of these polyesters can be tailored by varying the length and flexibility of the dicarboxylic acid comonomer. The incorporation of the bulky and rigid naphthalene moiety is expected to increase the glass transition temperature (Tg) and improve the thermal stability of the polyesters compared to their purely aliphatic counterparts.

Table 1: Potential Polyesters Derived from this compound and their Expected Properties (Illustrative data based on general principles of polymer chemistry, as specific experimental data for these exact polymers is not readily available in the searched literature.)

| Dicarboxylic Acid Co-monomer | Polymer Name (Abbreviation) | Expected Glass Transition Temperature (Tg) | Expected Thermal Stability (TGA onset) | Potential Characteristics |

| Adipic Acid | Poly(1,8-naphthalenedimethylene adipate) (PNA) | Higher than corresponding aliphatic polyester | Enhanced | Improved thermal resistance, increased rigidity |

| Sebacic Acid | Poly(1,8-naphthalenedimethylene sebacate) (PNS) | Moderate | Enhanced | Balance of flexibility and thermal stability |

| Terephthalic Acid | Poly(1,8-naphthalenedimethylene terephthalate) (PNT) | High | High | High thermal stability, high modulus, potential for fiber applications |

Role as a Crosslinking Agent in Polymer Synthesis

The two hydroxyl groups of this compound enable it to function as a crosslinking agent or a chain extender in the synthesis of various thermosetting and elastomeric polymers, such as polyurethanes and epoxy resins. When used as a chain extender in polyurethanes, this compound reacts with diisocyanates to form hard segments within the polymer structure. The rigidity of the naphthalene unit contributes to an increase in the hardness, modulus, and thermal stability of the resulting polyurethane.

In epoxy resin systems, this compound can be used as a curing agent. The hydroxyl groups react with the epoxy groups of the resin, leading to the formation of a three-dimensional crosslinked network. The introduction of the naphthalene structure into the epoxy network is anticipated to enhance the thermal and mechanical properties of the cured resin. The crosslink density, which is a critical factor determining the final properties of the thermoset, can be controlled by the stoichiometric ratio of the epoxy resin to the naphthalenedimethanol crosslinker. An increase in crosslink density generally leads to a higher glass transition temperature, increased stiffness, and improved chemical resistance.

Table 2: Expected Effects of this compound as a Crosslinking Agent (Qualitative effects based on established principles of polymer crosslinking.)

| Polymer System | Role of this compound | Expected Effect on Glass Transition Temp. (Tg) | Expected Effect on Mechanical Strength | Expected Effect on Thermal Stability |

| Polyurethanes | Chain Extender | Increase | Increase in modulus and hardness | Increase |

| Epoxy Resins | Curing Agent/Crosslinker | Increase | Increase in stiffness and strength | Increase |

Preparation of Advanced Polymeric Materials

The unique structural features of this compound make it a candidate for the synthesis of advanced polymeric materials with specialized properties. Its rigid and defined geometry is advantageous in the creation of polymers with a high degree of order, such as liquid crystalline polymers. The incorporation of the naphthalene moiety can induce or enhance mesophase formation in the polymer, leading to materials with anisotropic properties.

Furthermore, the derivatization of this compound can lead to monomers for high-performance polymers. For instance, it can be a precursor to naphthalene-containing epoxy resins, which are known for their excellent thermal stability and chemical resistance, making them suitable for applications in the electronics industry.

Materials Science Applications

Derivatives of this compound, particularly those based on the 1,8-naphthalimide structure, have garnered significant attention in materials science due to their unique photophysical and electronic properties. The 1,8-naphthalimide core, which can be synthesized from 1,8-naphthalic anhydride (a direct oxidation product of acenaphthene (B1664957), which can be related to 1,8-disubstituted naphthalenes), is a versatile platform for the development of advanced materials for optoelectronic and supramolecular applications. This compound can serve as a key starting material for accessing various 1,8-disubstituted naphthalene precursors for these functional molecules.

Organic Light-Emitting Diode (OLED) Applications

1,8-Naphthalimide derivatives are widely investigated as emissive materials and electron-transporting materials in OLEDs. proquest.comresearchgate.netmanipal.edu Their electron-deficient nature, good thermal stability, and high fluorescence quantum yields make them excellent candidates for these applications. proquest.com By modifying the substituents at the N-imide position and the 4-position of the naphthalene ring, the emission color of the naphthalimide derivatives can be tuned across the visible spectrum, from blue to red. scispace.com

Donor-acceptor type molecules based on 1,8-naphthalimide, where the naphthalimide acts as the acceptor and various electron-donating groups are attached, have been shown to be efficient emitters in OLEDs. rsc.org Some of these derivatives also exhibit thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. rsc.org

Table 3: Performance of Selected 1,8-Naphthalimide Derivatives in OLEDs

| Derivative | Role in OLED | Emission Peak (nm) | Maximum External Quantum Efficiency (EQE) (%) | Reference |

| NI-TPA | Emitter | 593 (Orange) | 11.3 | rsc.org |

| NI-Pz | Emitter | 665 (Red) | 7.6 | rsc.org |

| (-)-(R,R)-CAI-DMAC | Emitter | 592 (Orange-Red) | 12.4 | rsc.org |

| (+)-(S,S)-CAI-DMAC | Emitter | 592 (Orange-Red) | 12.3 | rsc.org |

| Naphthalimide-phenoxazine derivative | Emitter | Red | 8.2 | rsc.org |

Supramolecular Assemblies and Aggregation-Induced Emission (AIE)

1,8-Naphthalimide derivatives have been extensively used as building blocks for the construction of supramolecular assemblies and materials exhibiting aggregation-induced emission (AIE). nih.gov The AIE phenomenon is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecules become highly emissive in the aggregated state or in poor solvents. This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. nih.govsemanticscholar.org

The planar structure of the naphthalimide core can promote π-π stacking interactions, leading to the formation of ordered supramolecular structures such as nanofibers, vesicles, and gels. rsc.orgresearchgate.net By attaching specific functional groups, such as amino acids or peptides, to the naphthalimide scaffold, researchers have been able to create stimuli-responsive supramolecular hydrogels. rsc.orgresearchgate.net These materials can undergo sol-gel transitions in response to external stimuli like pH or temperature, with a concomitant change in their fluorescence properties.

The AIE effect in 1,8-naphthalimide derivatives is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. For instance, gelator molecules based on 1,8-naphthalimide have shown a remarkable enhancement of fluorescence intensity upon forming self-assembled fibrillar networks, with quantum yields reaching up to 30%. rsc.org

Table 4: AIE Properties of 1,8-Naphthalimide-Based Supramolecular Systems

| System | Morphology | Fluorescence Enhancement Factor | Quantum Yield (Φf) in Aggregated State (%) | Reference |

| Naphthalimide-amino acid gelator 1 | Fibrillar network | ~4700% | ~30 | rsc.org |

| Naphthalimide-amino acid gelator 2 | Fibrillar network | High | ~30 | rsc.org |

| Naphthalimide-peptide conjugate | Self-assembled aggregates | Significant | Not specified | researchgate.net |

Biomimetic Materials and Structural Models (e.g., Fungal Melanins)

Research into biomimetic materials often turns to nature for inspiration, and fungal melanins are a prime example of a natural polymer with remarkable properties. These pigments are crucial for the survival of fungi, offering protection against environmental stressors such as UV radiation and enzymatic degradation. The primary building block for the most common type of fungal melanin (B1238610), known as DHN-melanin, is 1,8-dihydroxynaphthalene (DHN). nih.gov While not a direct derivative of this compound, DHN shares the same 1,8-disubstituted naphthalene core and its study provides the closest available model for the biomimetic potential of this class of compounds.

Synthetic models of DHN-melanin are pivotal for understanding its structure and properties, as isolating pure melanin from fungal sources is often challenging. A common laboratory synthesis involves the autooxidation of 1,8-DHN. nih.gov In a typical procedure, 1,8-DHN is dissolved in purified water and the pH is adjusted to 9 with an ammonia (B1221849) solution. The solution is then stirred for several days while being bubbled with air to facilitate oxidation and polymerization. nih.gov The resulting dark precipitate is a synthetic melanin that closely mimics the properties of natural fungal melanin.

Another approach to creating biomimetic DHN-melanin involves enzyme-catalyzed oxidative polymerization. nih.gov This method provides a potential structural model for Ascomycetes allomelanin. nih.gov Mass spectrometry analysis of the polymer formed through this process reveals oligomers with repeating units corresponding to the in-chain DHN monomer, confirming that the polymerization proceeds via C-C coupling of the naphthalene rings. nih.gov These synthetic mimics are invaluable for investigating the chemical structure and functional properties of fungal melanins, which could lead to the development of novel biomimetic functional materials. nih.gov

Table 1: Comparison of Precursors for Biomimetic Melanin Synthesis

| Precursor | Relationship to this compound | Role in Melanin Synthesis |

| 1,8-Dihydroxynaphthalene (DHN) | Structural analog with hydroxyl groups instead of hydroxymethyl groups. | Primary precursor for the biomimetic synthesis of fungal DHN-melanin. nih.govnih.gov |

| This compound | Target compound of this article. | No direct role in biomimetic melanin synthesis has been reported in the reviewed literature. |

Nanomaterials and Advanced Functional Materials

While direct applications of this compound in nanomaterials are not extensively documented, its derivatives, particularly those of 1,8-naphthalimide, are widely employed in the creation of advanced functional materials with diverse applications. nih.govmdpi.comrsc.orgrsc.org 1,8-naphthalimides can be synthesized from 1,8-naphthalic anhydride, which is an oxidation product of this compound, thus establishing a synthetic lineage. These derivatives are known for their strong fluorescence, photostability, and electroactivity, making them ideal components for various advanced materials. nih.gov

1,8-Naphthalimide-Based Fluorescent Probes and Sensors:

Derivatives of 1,8-naphthalimide are extensively used as fluorescent molecular probes. For instance, a derivative incorporating a benzoic acid moiety at the N-atom of the 1,8-naphthalimide has been designed as a molecular probe for ZnO nanoparticles, exhibiting unusual fluorescence features. nih.gov The synthesis of such probes often involves a multi-step process starting from 4-chloro-1,8-naphthalic anhydride, which is condensed with an amine, followed by substitution of the chlorine atom. nih.gov

Advanced Polymers and Functional Dyes:

The unique photophysical properties of 1,8-naphthalimides have led to their use in advanced polymers and functional dyes. They have been developed as dyes for liquid crystal displays, where their fluorescent properties are crucial. rsc.org Furthermore, their incorporation into polymer chains can lead to materials with specific functionalities. For example, novel 1,8-naphthalimide-based chemosensors have been synthesized with the ability to detect different metal ions, showcasing the versatility of this scaffold in creating smart materials. mdpi.com

Organic Electronics and Solar Cells:

In the field of organic electronics, 1,8-naphthalimide derivatives have been investigated as building blocks for small molecular acceptors in polymer solar cells. A novel small molecule with a thiophene (B33073) core and two 1,8-naphthalimide terminal groups has been synthesized and used as an acceptor, achieving a high open-circuit voltage. rsc.org This demonstrates the potential of 1,8-naphthalimide derivatives in the development of next-generation renewable energy technologies.

Self-Assembling Systems and Nanostructures:

The planar and rigid structure of the naphthalimide core can drive the self-assembly of molecules into ordered nanostructures. nih.gov This bottom-up approach is a key strategy for fabricating functional nanomaterials. nih.gov While specific examples starting from this compound are scarce, the principles of self-assembly observed in related naphthalene derivatives suggest a promising avenue for future research with this compound-based systems. Light-controlled self-assembly has been demonstrated for nanoparticles functionalized with photoswitchable ligands, leading to the formation of organized three-dimensional suprastructures. nih.gov

Table 2: Applications of 1,8-Naphthalimide Derivatives in Advanced Materials

| Application Area | Specific Example | Key Properties Utilized |

| Fluorescent Probes | Molecular probe for ZnO nanoparticles. nih.gov | Strong fluorescence, sensitivity to local environment. |

| Advanced Dyes | Dyes for liquid crystal displays. rsc.org | High fluorescence, photostability. |

| Chemosensors | Sensors for metal ions. mdpi.com | Selective binding and fluorescence response. |

| Organic Solar Cells | Small molecular acceptors. rsc.org | Electron-accepting properties, high LUMO level. |

| Self-Assembly | Formation of ordered nanostructures. nih.gov | Planar and rigid molecular structure. |

Spectroscopic Characterization and Structural Elucidation of 1,8 Naphthalenedimethanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,8-naphthalenedimethanol in solution. It provides precise information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the two hydroxymethyl (-CH₂OH) substituents. The aromatic region typically shows complex multiplets due to spin-spin coupling between adjacent protons on the naphthalene ring system. The chemical shifts of these protons are generally found in the range of 7.0-8.0 ppm. The methylene (B1212753) (-CH₂) protons adjacent to the hydroxyl group and the aromatic ring are deshielded and appear as a distinct singlet or a closely coupled system, while the hydroxyl (-OH) protons give rise to a broad signal whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the quaternary and protonated aromatic carbons of the naphthalene core, as well as a signal for the aliphatic methylene carbons of the hydroxymethyl groups. The chemical shifts for the aromatic carbons typically appear between 120-140 ppm, while the methylene carbons are observed further upfield.

The following table presents predicted and typical chemical shift ranges for this compound.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 (multiplets) | 120 - 135 |

| Aromatic C (quaternary) | - | 130 - 140 |

| Methylene (-CH₂-) | ~4.5 - 5.5 (singlet/doublet) | ~60 - 70 |

To unambiguously assign the proton and carbon signals and to confirm the spatial arrangement of the substituents, advanced NMR experiments are employed.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly valuable for confirming the peri-substitution pattern of this compound. It detects through-space correlations between protons that are in close proximity. A key observation in the NOESY spectrum would be a cross-peak between the methylene protons (-CH₂) and the aromatic proton at the H-2/H-7 position, confirming their spatial closeness and verifying the 1,8-substitution pattern. In some cases, 2D NOESY experiments are essential for differentiating between various possible isomers of dihydroxy-substituted naphthalenes researchgate.net.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For this compound, a DEPT-135 experiment would show positive signals for CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This provides definitive confirmation of the presence of the methylene carbons from the hydroxymethyl substituents and the methine carbons of the naphthalene ring.

The aromaticity of the naphthalene core in this compound can be assessed computationally using magnetic criteria. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts imist.maresearchgate.net.

Nucleus-Independent Chemical Shift (NICS): NICS is a computational tool that quantifies aromaticity by calculating the magnetic shielding at a specific point in space, typically the center of a ring system github.io. A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an anti-aromatic character github.io. For this compound, NICS calculations would be performed for the center of each of the two fused rings. The resulting negative values would quantify the high degree of aromaticity of the naphthalene system. These calculations can also reveal subtle electronic effects on the aromaticity caused by the steric strain of the peri-substituents nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorption bands for this compound include:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups and broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp, weaker bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹, corresponding to the methylene (-CH₂) groups.

Aromatic C=C Stretch: Several medium to strong bands in the 1500-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen bond in the primary alcohol groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.

In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 188.22 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern is often characterized by the loss of small, stable molecules or radicals chemguide.co.uklibretexts.orglibretexts.org. For alcohols, the molecular ion peak can sometimes be weak or absent youtube.com. Common fragmentation pathways would include:

Loss of a hydrogen atom ([M-1]⁺).

Loss of a water molecule ([M-18]⁺), a common fragmentation for alcohols youtube.com.

Loss of a hydroxyl radical ([M-17]⁺).

Loss of a hydroxymethyl radical (-•CH₂OH, [M-31]⁺).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₂H₁₂O₂, the exact mass can be calculated and compared to the experimentally measured value with a very low margin of error (typically <5 ppm), confirming the molecular formula and distinguishing it from other isobaric compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A study of this compound (referred to as 1,8-bis(hydroxymethyl)naphthalene) revealed detailed structural parameters.

The crystal structure shows that steric interactions between the two hydroxymethyl groups in the peri-positions cause significant distortion of the naphthalene core from planarity. The exterior angles at the C(1), C(8), and C(9) atoms of the ring deviate significantly from the ideal 120° of a planar aromatic system. The ten carbon atoms of the naphthalene core are not perfectly coplanar.

In the solid state, the hydroxyl groups are involved in an extensive network of intermolecular hydrogen bonds. Each hydroxy group acts as both a hydrogen bond donor and an acceptor, creating infinite chains that propagate through the crystal lattice. This hydrogen bonding network plays a crucial role in the packing of the molecules in the crystal, which can be described as a modified herringbone structure.

The following table summarizes the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.24 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.549(4) |

| b (Å) | 4.856(3) |

| c (Å) | 22.604(4) |

| β (°) | 94.24(3) |

| Volume (ų) | 935.8(7) |

| Z | 4 |

UV-Vis Absorption and Fluorescence Spectroscopy of Derivatives

The substitution of the hydrogen atoms on the hydroxyl or methylene groups of this compound allows for the synthesis of a wide array of derivatives. The spectroscopic properties of these analogs are intrinsically linked to the nature of the substituents and their interaction with the naphthalene core.

Photophysical Properties and Solvent Effects

The photophysical characteristics of 1,8-naphthalene derivatives, such as absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, are highly sensitive to both the electronic nature of substituents and the polarity of the surrounding solvent medium.

Derivatives of the 1,8-naphthalene scaffold, particularly 1,8-naphthalimides, have been extensively studied to understand these relationships. Introducing an electron-donating group at the C-4 position, for instance, can cause a significant red-shift in both the absorption and fluorescence spectra. researchgate.net For example, 4-phenoxy-N-methyl-1,8-naphthalimide shows absorption and fluorescence maxima shifted by 27 nm and 42 nm, respectively, in acetonitrile (B52724) compared to the unsubstituted N-methyl-1,8-naphthalimide. researchgate.net This is indicative of an intramolecular charge transfer (ICT) character in the excited state. The extent of this charge transfer and the resulting spectral shifts are strongly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

Generally, these derivatives exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths as the solvent polarity increases. nih.gov This is attributed to the stabilization of the more polar excited state by polar solvent molecules. This stabilization, however, often comes at the cost of the fluorescence quantum yield (Φf). High fluorescence efficiency is typically observed in non-polar aprotic solvents, while a marked decrease in quantum yield is seen in polar protic solvents like alcohols or water. nih.govnih.gov This quenching in protic solvents can be due to specific solute-solvent interactions, such as hydrogen bonding, which promote non-radiative decay pathways. In some cases, the presence of water can lead to fluorescence quenching through both dynamic and static mechanisms. researchgate.net The large Stokes shifts observed, sometimes up to 200 nm, are also a consequence of the significant change in geometry and electronic distribution between the ground and excited states, particularly in derivatives with extended conjugation. nih.gov

Table 1: Photophysical Properties of Representative 1,8-Naphthalene Derivatives in Various Solvents This table is interactive and allows for sorting and filtering of the data.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|

| 4-Methylpiperidine-N-naphthalimide | Dioxane | 412 | 496 | 4483 | 0.648 |

| 4-Methylpiperidine-N-naphthalimide | Chloroform | 417 | 518 | 4734 | 0.443 |

| 4-Methylpiperidine-N-naphthalimide | Acetonitrile | 414 | 530 | 5459 | 0.087 |

| 4-Methylpiperidine-N-naphthalimide | Methanol | 420 | 548 | 5635 | 0.012 |

| 4-Benzylpiperidine-N-naphthalimide | Dioxane | 413 | 497 | 4484 | 0.673 |

| 4-Benzylpiperidine-N-naphthalimide | Chloroform | 417 | 518 | 4734 | 0.456 |

| 4-Benzylpiperidine-N-naphthalimide | Acetonitrile | 415 | 530 | 5402 | 0.007 |

| 4-Benzylpiperidine-N-naphthalimide | Methanol | 420 | 549 | 5674 | 0.002 |

Data compiled from studies on piperidine-substituted naphthalimides, which serve as model compounds for the 1,8-naphthalene core. nih.gov

Excited-State Proton Transfer (ESPT) Studies

Excited-State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another or to the surrounding solvent upon photoexcitation. Derivatives of this compound, bearing hydroxyl groups, are potential candidates for this phenomenon. Studies on analogous naphthol derivatives provide significant insight into the possible mechanisms.

For ESPT to occur, a molecule must become a stronger acid in the excited state. In isomeric phenylnaphthols, ESPT can proceed directly from the hydroxyl group to a carbon atom on the naphthalene ring, particularly to the electron-rich positions. nih.gov This process is highly dependent on the molecular conformation in the ground state and can lead to the formation of short-lived intermediates like quinone methides. nih.gov

Alternatively, the proton transfer can be mediated by solvent molecules, a process known as solvent-assisted proton transfer (SAPT). nih.gov In this mechanism, a solvent molecule (like water) acts as a proton shuttle, facilitating the transfer. Experimental and theoretical data suggest that SAPT often occurs via a sequential mechanism: first, the deprotonation of the naphthol in the excited state, followed by the protonation of the naphthalene ring by the solvent. nih.gov The regiochemistry of this process is directed by the charge distribution in the excited naphtholate anion, with protonation favoring the α-positions of the naphthalene core. nih.gov The efficiency of both direct ESIPT and solvent-assisted pathways is critically determined by the specific molecular geometry and the presence of suitable proton-accepting sites. nih.govrsc.org For bifunctional photoacids containing both hydroxyl and ammonium (B1175870) groups, the ESPT can be selectively controlled by the choice of solvent, with some solvents favoring proton transfer from one site over the other. rsc.org

Aggregation-Induced Emission Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common Aggregation-Caused Quenching (ACQ) effect, where fluorescence is diminished upon aggregation due to the formation of non-emissive excimers. While unsubstituted naphthalimide units typically exhibit ACQ, certain derivatives have been designed to be AIE-active. rsc.org

The mechanism behind AIE in naphthalene derivatives is often attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, excited molecules can dissipate energy through non-radiative pathways, such as intramolecular rotations or vibrations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and promotes radiative decay, resulting in a significant enhancement of fluorescence. rsc.orgresearchgate.net